ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as an ester, an amide, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Phenylsulfanyl Group: This step often involves nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the benzothiophene core.
Formation of the Acetylamino Group: This can be done through acylation reactions using acetyl chloride or acetic anhydride.
Formation of the Ester Group: This involves esterification reactions, typically using ethanol and a suitable acid catalyst.
Formation of the Imino Group: This step involves the condensation of an aldehyde or ketone with a primary amine to form the imine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine group can be reduced to an amine.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(acetylamino)-7-(phenylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(acetylamino)-7-(phenylsulfanyl)-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate: Lacks the imino group.
Ethyl 2-(acetylamino)-7-(methylsulfanyl)-6-[(E)-(prop-2-en-1-ylimino)methyl]-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate: Has a methylsulfanyl group instead of a phenylsulfanyl group.
This compound: Similar structure but with different substituents on the benzothiophene core.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C23H26N2O3S2 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
ethyl 2-acetamido-7-phenylsulfanyl-6-(prop-2-enyliminomethyl)-2,3,4,5-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O3S2/c1-4-13-24-14-16-11-12-18-19(23(27)28-5-2)22(25-15(3)26)30-21(18)20(16)29-17-9-7-6-8-10-17/h4,6-10,14,19,22H,1,5,11-13H2,2-3H3,(H,25,26) |
InChI Key |
YHDZICAALBNHPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(SC2=C1CCC(=C2SC3=CC=CC=C3)C=NCC=C)NC(=O)C |
Origin of Product |
United States |
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